![molecular formula C5H4BrClN2 B1272082 2-Amino-3-bromo-5-chloropyridine CAS No. 26163-03-1](/img/structure/B1272082.png)
2-Amino-3-bromo-5-chloropyridine
Overview
Description
2-Amino-3-bromo-5-chloropyridine is an organic compound with the molecular formula C5H4BrClN2. It is a halogenated derivative of pyridine, characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-bromo-5-chloropyridine can be synthesized through several methods. One common approach involves the halogenation of 2-aminopyridine. For instance, introducing chlorine into a solution of 2-aminopyridine in concentrated hydrochloric acid can yield this compound . Another method involves the bromination of 2-amino-5-chloropyridine using bromine in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-5-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-Amino-3-bromo-5-chloropyridine is extensively utilized in the synthesis of pharmaceutical compounds. It serves as a crucial intermediate in the development of anti-cancer and anti-inflammatory drugs. The compound's unique reactivity allows for the formation of diverse molecular structures that enhance therapeutic efficacy.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel anti-cancer agents derived from this compound. The research demonstrated that modifications to the pyridine ring significantly improved the compounds' cytotoxicity against various cancer cell lines, showcasing its potential in drug discovery .
Agricultural Chemistry
Use in Agrochemicals:
The compound is employed in formulating agrochemicals, particularly herbicides and fungicides. Its effectiveness in pest control while minimizing environmental impact makes it a valuable asset in sustainable agriculture.
Data Table: Agrochemical Formulations Using this compound
Agrochemical Type | Active Ingredient | Application |
---|---|---|
Herbicide | Glyphosate analog | Broad-spectrum weed control |
Fungicide | Azole derivatives | Control of fungal pathogens |
Insecticide | Neonicotinoid analogs | Targeting sap-sucking insects |
Material Science
Applications in Polymer Production:
In material science, this compound is used to synthesize specialized polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, which are crucial for industrial applications.
Case Study:
Research published in Polymer Science explored the use of this compound in developing high-performance coatings. The study revealed that incorporating this compound into polymer matrices significantly improved thermal stability and mechanical properties .
Analytical Chemistry
Reagent for Detection:
The compound acts as a reagent in various analytical methods for detecting and quantifying other chemical substances. Its ability to form stable complexes with metal ions enhances its utility in analytical applications.
Data Table: Analytical Applications
Methodology | Application | Detected Species |
---|---|---|
Chromatography | Separation of metabolites | Organic compounds |
Spectroscopy | Quantification of metals | Transition metals |
Mass Spectrometry | Identification of drugs | Pharmaceutical compounds |
Mechanism of Action
The mechanism of action of 2-amino-3-bromo-5-chloropyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Similar structure but lacks the chloro substituent.
2-Amino-3-bromopyridine: Lacks the chloro substituent.
2-Amino-5-chloropyridine: Lacks the bromo substituent.
Uniqueness
2-Amino-3-bromo-5-chloropyridine is unique due to the presence of both bromo and chloro substituents, which can influence its reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Biological Activity
2-Amino-3-bromo-5-chloropyridine (ABCP) is a heterocyclic compound with significant potential in medicinal chemistry and agrochemicals. Its molecular formula is CHBrClN, and it has a molecular weight of 207.46 g/mol. This compound is notable for its structural features, which include an amino group, a bromine atom at the 3-position, and a chlorine atom at the 5-position of the pyridine ring. These characteristics influence its reactivity and biological activities.
Synthesis
The synthesis of ABCP typically involves multi-step reactions, often starting from 3,5-dichloropyridine. Common methods include:
- Nitration : Nitration of 3,5-dichloropyridine followed by selective bromination.
- Reduction : Reduction of nitro groups to amino groups to yield ABCP.
- Electrophilic Substitution : The halogen atoms can be replaced with other functional groups through electrophilic substitution reactions.
Biological Activities
ABCP exhibits a range of biological activities that are pertinent to its application in drug discovery and development:
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of ABCP derivatives against various pathogens, particularly kinetoplastid parasites such as Trypanosoma brucei and Leishmania donovani. For instance:
- In vitro Studies : ABCP derivatives were tested for their efficacy against T. brucei trypomastigotes. The results indicated that some derivatives displayed submicromolar activities (0.017 ≤ EC50 ≤ 0.5 µM), significantly outperforming existing reference drugs like amphotericin B and fexinidazole in selectivity indices (SI) .
Compound | EC50 (µM) | SI (Selectivity Index) | Reference Drug EC50 (µM) |
---|---|---|---|
ABCP Derivative A | 0.020 ± 0.006 | 2570 | Fexinidazole: 0.6 |
ABCP Derivative B | 2.20 ± 0.24 | >7.1 | Suramin: 0.03 |
The mechanism by which ABCP and its derivatives exert their antiparasitic effects often involves bioactivation by parasitic nitroreductases, which convert nitroaromatic compounds into cytotoxic metabolites that form covalent adducts with nucleophilic entities in the parasite's cellular machinery . This selectivity is advantageous as mammalian cells lack these enzymes, reducing potential toxicity to human cells.
Case Studies
- Antikinetoplastid SAR Study :
- Parallel Library Reaction Methodologies :
Properties
IUPAC Name |
3-bromo-5-chloropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGGGYYCKDCTGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377226 | |
Record name | 2-Amino-3-bromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26163-03-1 | |
Record name | 2-Amino-3-bromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-bromo-5-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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